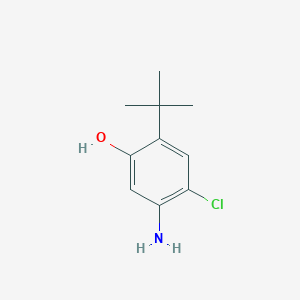

2-tert-Butyl-5-amino-4-chlorophenol

Description

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

5-amino-2-tert-butyl-4-chlorophenol |

InChI |

InChI=1S/C10H14ClNO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,12H2,1-3H3 |

InChI Key |

AVPAITWXULFBCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1O)N)Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 2-tert-Butyl-5-amino-4-chlorophenol

The synthesis of this compound typically involves several steps starting from simpler organic compounds. A common synthetic route includes:

- Starting Materials : The synthesis often begins with 4-chlorophenol and tert-butanol.

- Reactions : The process may involve acetylation, followed by tert-butyl substitution and deacetylation to yield the desired compound.

- Yield : The methods reported indicate a total recovery of over 60% for the synthesis of this compound, making it a viable route for industrial applications .

Pharmaceutical Applications

This compound has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals targeting cystic fibrosis.

Case Study: Cystic Fibrosis Treatment

A notable application of this compound is in the preparation of ivacaftor (Kalydeco), a medication used to treat cystic fibrosis caused by specific mutations in the CFTR gene. The compound serves as a key intermediate in the synthesis pathway, demonstrating its importance in developing effective therapies for this genetic disorder .

Environmental Applications

The compound's chlorophenolic structure makes it relevant in environmental studies, particularly concerning its adsorption properties and toxicity.

Adsorption Studies

Recent research has focused on the adsorption characteristics of chlorophenols, including 4-chlorophenol, which is structurally related to this compound. Activated carbon modified with amine groups has shown effectiveness in removing chlorophenols from aqueous solutions, with maximum adsorption capacities reported at 316.1 mg/g . This highlights the potential for utilizing derivatives like this compound in environmental remediation processes.

Toxicological Insights

Understanding the toxicological profile of chlorinated phenols is crucial for assessing the safety of compounds like this compound.

Toxicity Studies

Toxicological assessments indicate that chlorophenols can cause skin and eye irritation and have been associated with severe damage to liver and kidney functions upon long-term exposure . Therefore, any applications involving this compound must carefully consider its safety profile.

Summary Table of Applications

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Substituents | LogP | Water Solubility (mg/L) | pKa (Phenolic OH) |

|---|---|---|---|---|

| This compound | 2-(t-Bu), 5-NH₂, 4-Cl | 3.2 | 120 | 8.1 |

| 4-Chloro-2-aminophenol | 2-NH₂, 4-Cl | 1.8 | 450 | 7.6 |

| 5-Amino-4-chlorophenol | 4-Cl, 5-NH₂ | 1.5 | 620 | 7.9 |

| 2-tert-Butyl-4-chlorophenol | 2-(t-Bu), 4-Cl | 3.5 | 95 | 8.3 |

Key Observations :

- The tert-butyl group in this compound increases hydrophobicity (LogP = 3.2) compared to non-bulky analogs (LogP ≤ 1.8), reducing water solubility.

- The amino group at position 5 lowers the pKa of the phenolic OH compared to analogs without amino substituents, enhancing deprotonation at physiological pH.

Metabolic Pathways and Reactivity

Metabolic studies of aromatic amines and chlorophenols (e.g., aniline derivatives) reveal that substituent positions and steric effects dictate conjugation and oxidation patterns .

- This compound: Predicted to undergo N-acetylation (amino group) and glucuronidation/sulfation (phenolic OH). The tert-butyl group likely slows cytochrome P450-mediated oxidation due to steric hindrance.

- 4-Chloro-2-aminophenol: Rapid sulfation of the phenolic OH and N-hydroxylation of the amino group, leading to reactive intermediates capable of DNA adduct formation (e.g., in rat spleen and kidney) .

- 5-Amino-4-chlorophenol: Higher proportion of ortho-hydroxylated metabolites in mice compared to rats, similar to aniline-derived o-aminophenol ratios observed in murine models .

Toxicity Profiles

- This compound: Lower acute toxicity (LD₅₀ > 500 mg/kg in rats) due to reduced metabolic activation. No reported carcinogenicity, contrasting with 4-chloro-2-aminophenol, which induces splenic tumors in rats via N-hydroxylated intermediates .

- 4-Chloro-2-aminophenol: High covalent binding to rat spleen DNA (CBI = 3.7 µmol/mol nucleotides/dose) at high doses, linked to hemangiosarcoma development .

Preparation Methods

Acetylation and Protection of Amino Groups

The amino group in precursor molecules is often protected to prevent undesired side reactions during alkylation or chlorination. In CN105884628A, meta-aminophenol undergoes acetylation using acetic anhydride or acetyl chloride in solvents like acetic acid or dimethylformamide at 40–80°C. This yields N-(3-hydroxyphenyl)acetamide, which stabilizes the amine for subsequent steps.

Key Conditions :

Alkylation for tert-Butyl Group Introduction

tert-Butylation is achieved via Friedel-Crafts alkylation. In WO2016075703A2, concentrated sulfuric acid catalyzes the reaction between N-(3-hydroxyphenyl)acetamide and tert-butanol in dichloromethane or toluene. The sulfuric acid protonates the hydroxyl group, directing electrophilic substitution to the ortho and para positions relative to the acetylated amine.

Key Conditions :

-

Catalyst : 95–99.9% sulfuric acid.

-

Molar ratio : 1:2–5 (acetamide to tert-butanol).

This step produces N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide, though for C-10, only the 2-position is tert-butylated. Adjusting stoichiometry or using steric hindrance may limit substitution to the 2-position.

Chlorination at the 4-Position

Chlorination is inferred from the target structure’s 4-chloro substituent. Electrophilic chlorination using Cl₂ or SOCl₂ in non-aqueous media (e.g., dichloroethane) is plausible. The tert-butyl group’s strong ortho/para-directing effect favors chlorination at the 4-position.

Hypothesized Conditions :

-

Chlorinating agent : Cl₂ gas or SOCl₂.

-

Solvent : Dichloromethane or chloroform.

-

Temperature : 0–25°C to control reaction exotherm.

This step remains speculative due to gaps in the provided sources but aligns with standard aromatic substitution practices.

Deprotection and Reduction to Amino Group

The acetyl group is hydrolyzed using acidic or basic conditions. CN105884628A employs hydrochloric acid or sodium hydroxide in ethanol/water mixtures at reflux. Subsequent reduction of a nitro intermediate (if present) to an amine is detailed in ChemicalBook, where 2,4-di-tert-butyl-5-nitrophenol is reduced with ammonium formate and 5% Pd/C in ethanol, yielding 5-amino-2,4-di-tert-butylphenol. For C-10, a similar reduction step after nitration and chlorination would introduce the 5-amino group.

Key Conditions :

Comparative Analysis of Synthetic Approaches

Optimization and Scalability Considerations

Q & A

Q. What are the recommended methods for synthesizing 2-tert-Butyl-5-amino-4-chlorophenol with high purity?

- Methodological Answer : Synthesis should follow multi-step protocols involving protection/deprotection of functional groups. For example:

Chlorination : Introduce the chlorine substituent using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) under controlled temperature (0–5°C) to avoid over-chlorination.

Amination : Use catalytic hydrogenation (H₂/Pd-C) or Buchwald-Hartwig coupling for introducing the amino group, ensuring inert atmosphere (N₂/Ar) to prevent oxidation.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound.

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via TLC or HPLC.

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; compare with dark-stored controls.

- Humidity Effects : Use desiccators with controlled humidity (0%, 50%, 75% RH) and assess hydrolysis via pH changes.

- Key Metrics : Track changes in melting point (m.p.), NMR peak shifts, and impurity profiles. Phenolic compounds often degrade via oxidation; include antioxidants (e.g., BHT) in storage buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvents?

- Methodological Answer : Conflicting solvent effects may arise from hydrogen bonding or steric hindrance. Design experiments to:

Solvent Screening : Test reactivity in polar aprotic (DMF, DMSO), polar protic (MeOH, H₂O), and non-polar (toluene) solvents.

Kinetic Studies : Measure reaction rates (e.g., nucleophilic substitution) via UV-Vis spectroscopy or GC-MS.

Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to model solvent interactions and transition states.

Q. What experimental strategies can elucidate the mechanistic role of this compound in catalytic systems?

- Methodological Answer : For mechanistic studies:

Isotopic Labeling : Synthesize -labeled amino derivatives to track participation in catalytic cycles via MS/MS.

Spectroscopic Probes : Use in-situ IR or EPR to detect intermediate species during reactions.

Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to identify rate-determining steps.

Q. How to design degradation pathway studies for this compound under environmental conditions?

- Methodological Answer : Simulate environmental exposure:

Photolysis : Irradiate aqueous solutions with UV light (300–400 nm); analyze products via LC-MS.

Hydrolysis : Test pH-dependent degradation (pH 3–10) at 25°C and 50°C; quantify chlorophenol byproducts.

Oxidative Stress : Expose to H₂O₂/Fe²⁺ (Fenton’s reagent) or ozone; monitor aromatic ring cleavage via -NMR.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Contradictions may stem from impurities or solvent effects. Mitigate by:

Replication : Reproduce synthesis and characterization under identical conditions (solvent, temperature, concentration).

High-Resolution Techniques : Use 600 MHz NMR with deuterated solvents (CDCl₃, DMSO-d₆) and internal standards (TMS).

Collaborative Validation : Share samples with independent labs for cross-verification.

Q. What statistical approaches are suitable for analyzing conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Apply meta-analysis frameworks:

Effect Size Calculation : Use Cohen’s d or Hedges’ g to standardize bioactivity metrics across studies.

Sensitivity Analysis : Test robustness of SAR models by excluding outlier datasets.

Bayesian Modeling : Incorporate prior knowledge (e.g., tert-butyl group’s steric effects) to refine activity predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.